
4-(Propan-2-yl)cyclohex-3-en-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Propan-2-yl)cyclohex-3-en-1-amine hydrochloride is a chemical compound with the molecular formula C9H19N.ClH. It is a derivative of cyclohexene and is characterized by the presence of an isopropyl group and an amine group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-yl)cyclohex-3-en-1-amine hydrochloride typically involves the following steps:
Cyclohexene Derivatization: The starting material, cyclohexene, undergoes a series of reactions to introduce the isopropyl group and the amine group.
Hydrochloride Formation: The amine derivative is then reacted with hydrochloric acid to form the hydrochloride salt.
The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is typically carried out in large reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Propan-2-yl)cyclohex-3-en-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The amine group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
4-(Propan-2-yl)cyclohex-3-en-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Propan-2-yl)cyclohex-3-en-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The isopropyl group can also affect the compound’s hydrophobic interactions, impacting its solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Terpinen-4-ol: A monocyclic terpene alcohol with similar structural features.
Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate: Another compound with a cyclohexene backbone and similar functional groups.
Uniqueness
4-(Propan-2-yl)cyclohex-3-en-1-amine hydrochloride is unique due to its specific combination of an isopropyl group and an amine group on a cyclohexene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H18ClN |
|---|---|
Molekulargewicht |
175.70 g/mol |
IUPAC-Name |
4-propan-2-ylcyclohex-3-en-1-amine;hydrochloride |
InChI |
InChI=1S/C9H17N.ClH/c1-7(2)8-3-5-9(10)6-4-8;/h3,7,9H,4-6,10H2,1-2H3;1H |
InChI-Schlüssel |
JBCDARQRDQLUMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CCC(CC1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




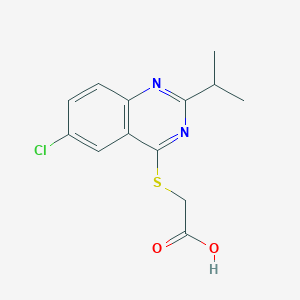
![2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B13490940.png)

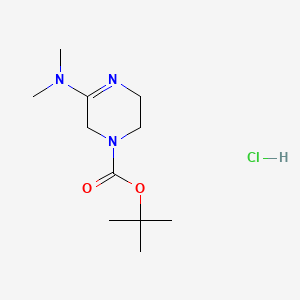
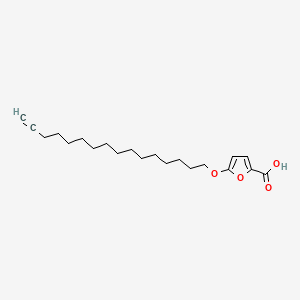


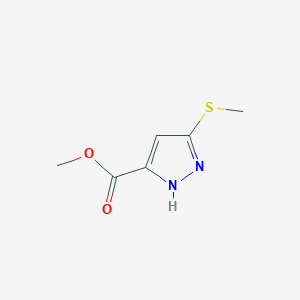
amine](/img/structure/B13490977.png)
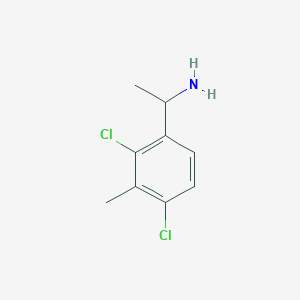
![ethyl (2R,3S)-3-{[(benzyloxy)carbonyl]amino}-2-hydroxy-3-phenylpropanoate](/img/structure/B13490987.png)
![(E)-1-butyl-6-chloro-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B13491002.png)
